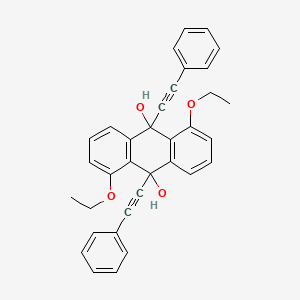
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two phenylethynyl groups and two ethoxy groups attached to the anthracene core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl groups onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process. The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl groups to phenylethylene groups.
Substitution: Halogenation reactions can introduce halogen atoms into the anthracene core, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethylene-substituted anthracenes.
Substitution: Halogenated anthracenes with altered electronic properties.
科学研究应用
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has several applications in scientific research:
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of 1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb light at specific wavelengths and emit fluorescence. This property is exploited in various applications, including bioimaging and photodynamic therapy. The compound’s interaction with molecular targets and pathways is still under investigation, but its fluorescence properties are well-documented .
相似化合物的比较
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the ethoxy groups, resulting in different electronic properties.
1,5-Dichloro-9,10-bis(phenylethynyl)anthracene: Contains chlorine atoms instead of ethoxy groups, leading to altered reactivity and applications.
Uniqueness
1,5-Diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the presence of both ethoxy and phenylethynyl groups, which impart distinct electronic and photophysical properties. These properties make it suitable for specific applications in organic electronics and photodynamic therapy, where precise control over electronic properties is crucial.
属性
CAS 编号 |
53134-82-0 |
|---|---|
分子式 |
C34H28O4 |
分子量 |
500.6 g/mol |
IUPAC 名称 |
1,5-diethoxy-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C34H28O4/c1-3-37-29-19-11-17-27-31(29)33(35,23-21-25-13-7-5-8-14-25)28-18-12-20-30(38-4-2)32(28)34(27,36)24-22-26-15-9-6-10-16-26/h5-20,35-36H,3-4H2,1-2H3 |
InChI 键 |
GDNRKNZEUOJKGG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC2=C1C(C3=C(C2(C#CC4=CC=CC=C4)O)C(=CC=C3)OCC)(C#CC5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)

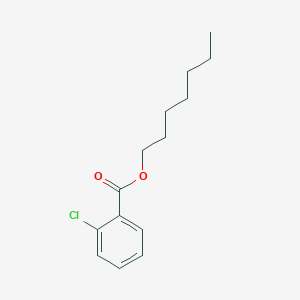
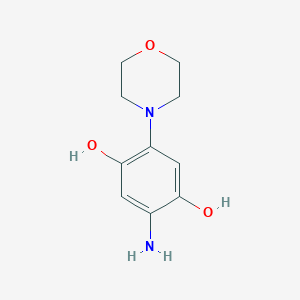
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
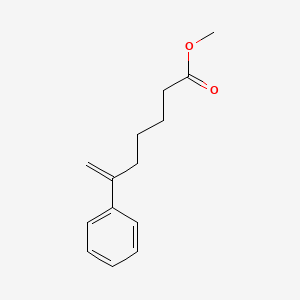
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

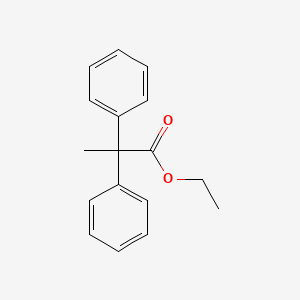
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
